2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H16FN3O4 and its molecular weight is 345.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, closely related to the compound , have been utilized in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes show significant antioxidant activity, as determined by various in vitro methods like DPPH, ABTS, and FRAP tests (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate structurally related to the compound, is critical in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation using different acyl donors like vinyl acetate and acetic anhydride has been studied for efficient drug synthesis (Magadum & Yadav, 2018).
Synthesis of Anti-inflammatory Compounds
Related acetamide derivatives have been synthesized and evaluated for their anti-inflammatory activities. Among these, several compounds have shown significant anti-inflammatory effects, indicating the potential therapeutic applications of similar acetamides (Sunder & Maleraju, 2013).
Potential in Herbicidal and Fungicidal Activities
A compound structurally similar to the one has been synthesized and evaluated for herbicidal and fungicidal activities, demonstrating moderate effectiveness in these areas (Hu Jingqian et al., 2016).
Role in Imaging with PET
2-Phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities, have been utilized as selective ligands for imaging the translocator protein (18 kDa) with PET. This demonstrates the potential use of such compounds in diagnostic imaging (Dollé et al., 2008).
Flavouring Applications
Certain pyrazol-3-yl-acetamide derivatives have been evaluated as flavouring substances, suggesting potential applications in the food industry. Safety and toxicity assessments are crucial for such applications (Younes et al., 2018).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c18-12-4-1-2-5-14(12)25-11-17(23)19-16-10-13(15-6-3-9-24-15)20-21(16)7-8-22/h1-6,9-10,22H,7-8,11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBTWORHVINBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=NN2CCO)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.